molecular formula C16H10O2S3 B14345830 2,2'-Sulfonylbis(1-benzothiophene) CAS No. 93054-37-6

2,2'-Sulfonylbis(1-benzothiophene)

Cat. No.: B14345830
CAS No.: 93054-37-6
M. Wt: 330.5 g/mol
InChI Key: KXIGTQSCFXRFLP-UHFFFAOYSA-N
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Description

2,2’-Sulfonylbis(1-benzothiophene) is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are sulfur-containing heterocyclic compounds that are structurally related to thiophene and benzene This compound is characterized by the presence of two benzothiophene units linked by a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfonylbis(1-benzothiophene) typically involves the reaction of benzothiophene derivatives with sulfonyl chloride under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2,2’-Sulfonylbis(1-benzothiophene) may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfonylbis(1-benzothiophene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2,2’-Sulfonylbis(1-benzothiophene) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis(1-benzothiophene) involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzothiophene rings. This can affect the compound’s ability to participate in various chemical reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler structure with one benzothiophene unit.

    2,2’-Dithiobis(1-benzothiophene): Similar structure but with a disulfide linkage instead of a sulfonyl group.

    Benzofuran: An oxygen-containing analog of benzothiophene.

Uniqueness

2,2’-Sulfonylbis(1-benzothiophene) is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties. This makes it more reactive in certain types of chemical reactions compared to its analogs. Additionally, the sulfonyl group can enhance the compound’s solubility and stability, making it more suitable for specific applications .

Properties

CAS No.

93054-37-6

Molecular Formula

C16H10O2S3

Molecular Weight

330.5 g/mol

IUPAC Name

2-(1-benzothiophen-2-ylsulfonyl)-1-benzothiophene

InChI

InChI=1S/C16H10O2S3/c17-21(18,15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H

InChI Key

KXIGTQSCFXRFLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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